Ethyl L-octahydroindole-2-carboxylate hydrochloride
Overview
Description
Preparation Methods
Ethyl L-octahydroindole-2-carboxylate hydrochloride can be prepared by reacting L-octahydroindoline-2-carboxylic acid ethyl ester with hydrochloric acid to form the corresponding hydrochloride salt . This reaction typically involves heating the intermediate in a solution of ethanolic hydrochloric acid .
Chemical Reactions Analysis
Ethyl L-octahydroindole-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler compounds.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl L-octahydroindole-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various nitrogen-containing heterocyclic compounds.
Biology: This compound is used in the study of biological processes involving indole derivatives.
Industry: It is used in the production of fine chemicals and other industrial applications.
Mechanism of Action
The mechanism of action of ethyl L-octahydroindole-2-carboxylate hydrochloride involves its interaction with various molecular targets and pathways. The indole nucleus in this compound allows it to bind with high affinity to multiple receptors, making it useful in developing new derivatives for therapeutic purposes . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Ethyl L-octahydroindole-2-carboxylate hydrochloride can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent with inhibitory activity against influenza A.
Ethyl (E)-3-((2-isonicotinoylhydrazono)methyl)-5-methyl-1H-indole-2-carboxylate: An active compound against Mycobacterium tuberculosis.
This compound is unique due to its specific structure and the presence of the ethyl ester and hydrochloride groups, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
ethyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10;/h8-10,12H,2-7H2,1H3;1H/t8-,9-,10-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGKMVURZNPDDC-PUBMXKGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CCCCC2N1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669991 | |
Record name | Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82864-25-3 | |
Record name | Ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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